Guttic acid

Description

Nomenclature and Definitional Context of Guttic Acid

This compound is known by several synonyms, which can sometimes lead to confusion. In scientific databases and publications, it is most frequently referred to as Gambogic acid. nih.gov Other names include β-Guttiferin, Guttatic acid, and Cambogic acid. hmdb.casigmaaldrich.com The name "this compound" itself is less common in contemporary research but is historically relevant. The term "gamboge" is derived from "Camboja," an older name for Cambodia, a primary source of the resin. theawl.comwikipedia.org

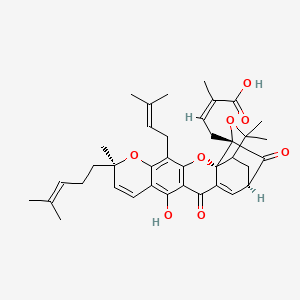

The compound is systematically named according to IUPAC nomenclature, which provides a precise description of its intricate molecular architecture. Its IUPAC name is (Z)-4-[(1S,2S,8R,17S,19R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.0²,¹⁵.0²,¹⁹.0⁴,¹³.0⁶,¹¹]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid. nih.govalfa-chemistry.com This name precisely defines its stereochemistry and the arrangement of its atoms.

Below is a table summarizing the various identifiers for this compound.

| Identifier Type | Value |

| Common Name | This compound, Gambogic acid |

| Synonyms | β-Guttiferin, Guttatic acid, Cambogic acid, R-gambogic acid |

| IUPAC Name | (Z)-4-[(1S,2S,8R,17S,19R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.0²,¹⁵.0²,¹⁹.0⁴,¹³.0⁶,¹¹]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid |

| CAS Number | 2752-65-0 |

| Molecular Formula | C₃₈H₄₄O₈ |

| Molecular Weight | 628.75 g/mol |

Historical Perspectives on the Discovery and Elucidation of this compound

The use of gamboge resin has a long history, dating back to the 8th century in Asia for use as a pigment and in traditional medicine. wikipedia.orgtandfonline.com It was first introduced to Europe in the early 17th century. henriettes-herb.com The resin's primary coloring component, this compound, was the subject of chemical investigations for many years.

Initial studies in the 19th and early 20th centuries focused on isolating and characterizing the components of gamboge. henriettes-herb.com While an acetyl derivative of this compound was isolated in 1934, its complex and unique chemical structure was not definitively determined until 2001 through X-ray crystallography of its pyridine (B92270) salt. nih.gov This structural elucidation revealed a novel class of natural products known as caged Garcinia xanthones. nih.gov

The key structural feature of this compound and its relatives is a xanthone (B1684191) backbone that has been modified into an unusual 4-oxatricyclo[4.3.1.0³,⁷]dec-8-en-2-one scaffold. tandfonline.comnih.gov This "caged" structure is a hallmark of many natural products isolated from the Garcinia genus. nih.govnih.gov The final structural confirmation marked a significant milestone, opening the door for more detailed investigations into its chemical properties and biological activities.

This compound as a Natural Product Scaffold in Chemical Biology

In the field of chemical biology, natural products are often considered "privileged scaffolds" because they have been evolutionarily selected for their ability to interact with biological macromolecules. mpg.denih.gov this compound is a prime example of such a scaffold. Its complex, three-dimensional caged xanthone structure provides a unique framework that is not readily accessible through standard synthetic chemistry. nih.govdovepress.com

This unique architecture makes this compound a valuable starting point for the design and synthesis of new chemical probes and potential therapeutic agents. nih.gov Researchers in chemical biology utilize such scaffolds to explore biological processes and to identify new drug targets. researchgate.netnih.gov The caged structure of this compound, with its multiple functional groups, offers numerous possibilities for chemical modification to create libraries of related compounds. nih.gov These modifications can be designed to enhance potency, improve selectivity for specific biological targets, or to modulate pharmacokinetic properties. nih.gov

The study of this compound and its derivatives allows for the investigation of structure-activity relationships (SAR), providing insights into which parts of the molecule are essential for its biological effects. nih.gov For instance, research has shown that the α,β-unsaturated ketone in the caged structure is critical for some of its antitumor activities. dovepress.com As a pre-validated biological scaffold, this compound continues to inspire the development of novel molecules for chemical biology and drug discovery programs. mpg.denih.gov

Structure

3D Structure

Properties

Molecular Formula |

C38H44O8 |

|---|---|

Molecular Weight |

628.7 g/mol |

IUPAC Name |

(Z)-4-[(2R,8R,17R,19S)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid |

InChI |

InChI=1S/C38H44O8/c1-20(2)10-9-15-36(8)16-14-24-29(39)28-30(40)26-18-23-19-27-35(6,7)46-37(33(23)41,17-13-22(5)34(42)43)38(26,27)45-32(28)25(31(24)44-36)12-11-21(3)4/h10-11,13-14,16,18,23,27,39H,9,12,15,17,19H2,1-8H3,(H,42,43)/b22-13-/t23-,27?,36+,37+,38-/m0/s1 |

InChI Key |

GEZHEQNLKAOMCA-GGBYEPGGSA-N |

Isomeric SMILES |

CC(=CCC[C@@]1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)O[C@]45C6C[C@H](C=C4C3=O)C(=O)[C@]5(OC6(C)C)C/C=C(/C)\C(=O)O)O)C)C |

Canonical SMILES |

CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C)C |

Pictograms |

Acute Toxic; Irritant |

Synonyms |

gamboge acid gambogic acid gambogoic acid |

Origin of Product |

United States |

Structural Characterization and Elucidation Methodologies of Guttic Acid

Spectroscopic Approaches in Guttic Acid Structure Determination

Spectroscopic methods are fundamental in the initial characterization of this compound, providing crucial data on its functional groups, molecular weight, and structural fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and identifying functional groups within a molecule. Detailed analysis of ¹H and ¹³C NMR spectra, including chemical shifts, coupling constants, and integration values, provides information about the number and types of protons and carbons, their electronic environments, and their connectivity. Two-dimensional NMR techniques, such as COSY, HMQC, and HMBC, are essential for correlating signals and building the structural framework of complex molecules like this compound acgpubs.org. The molecular structure of this compound was primarily elucidated in 1965 through detailed NMR analysis nih.gov.

Mass Spectrometry (MS) in Molecular Mass and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of this compound and its fragmentation pattern, which helps in piecing together the structure. Techniques like LC-MS are used, where the compound is first separated by liquid chromatography and then introduced into a mass spectrometer nih.gov. Analysis of the mass spectrum yields the molecular ion peak, corresponding to the molecular weight of the intact molecule, and fragment ions, which arise from the breakdown of the molecule. The fragmentation pattern can provide clues about the presence of specific substructures within this compound nih.gov. For instance, LC-MS analysis of this compound has been conducted using an Agilent 6530 Q-TOF system, operating in positive ion mode with a precursor type of [M+Na]⁺ and a precursor m/z of 651.2922 nih.gov. Other MS analyses have also been reported with a precursor type of [M+Na]⁺ and a mass of 483.1817289760598 nih.gov. HPLC-APCI-MS studies have also been performed in selected-ion monitoring mode, targeting ions at [M−H]⁻ m/z 627.4 .

| MS Technique | Ion Mode | Precursor Type | Precursor m/z | Fragment m/z (Selected) | Citation |

| LC-MS (Q-TOF) | Positive | [M+Na]⁺ | 651.2922 | 483.1776, 651.2682, 309.2682, 361.0569, 117.0339 | nih.gov |

| Other MS | N/A | [M+Na]⁺ | N/A | 483.1817289760598, 623.3044915469101, 567.2210066085867, 484.18753197605974, 607.3031984552795 | nih.gov |

| HPLC-APCI-MS | Negative | [M−H]⁻ | 627.4 | N/A |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy is employed to detect the presence of chromophores, which are structural features that absorb light in the ultraviolet and visible regions of the spectrum. This compound, possessing a xanthone (B1684191) skeleton, exhibits characteristic UV absorption nih.gov. The maximum absorption wavelength (λmax) in the UV-Vis spectrum provides information about the conjugation system within the molecule researchgate.netresearchgate.net. This compound has a maximum absorption wavelength of 365 nm, which is associated with its unique xanthone structure nih.gov.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in this compound by analyzing the vibrational modes of the molecule. Specific bonds and functional groups absorb infrared radiation at characteristic frequencies, resulting in distinct peaks in the IR spectrum chemicalbook.comnist.gov. For instance, carbonyl stretches (C=O) typically appear in the region of 1700-1750 cm⁻¹, and hydroxyl stretches (O-H) appear as broad bands around 3200-3600 cm⁻¹ usf.edu. Analysis of the IR spectrum of this compound helps confirm the presence of functional groups such as hydroxyls, carbonyls (from the xanthone core and the carboxylic acid), and possibly carbon-carbon double bonds usf.edu.

Crystallographic Methods for Absolute Configuration

While spectroscopic methods provide detailed structural information, X-ray crystallography is crucial for unequivocally determining the three-dimensional structure and, importantly, the absolute configuration of chiral centers within a molecule nih.govusf.edu. Although direct crystallographic data specifically for this compound was not extensively found in the search results, crystallographic methods are a standard approach for confirming structural assignments derived from NMR and MS and for establishing stereochemistry acs.org. This technique requires obtaining suitable crystals of the compound.

Advancements in High-Resolution Structural Analysis

Recent advancements in structural biology techniques, such as cryo-electron microscopy (cryo-EM), have enabled high-resolution structural analysis of complex biological molecules and assemblies technologynetworks.comlander-lab.comfrontiersin.orgresearchgate.net. While cryo-EM is more commonly applied to large macromolecules like proteins technologynetworks.comlander-lab.comfrontiersin.orgresearchgate.net, the principles of achieving high resolution through advanced imaging and data processing are relevant to the ongoing efforts in refining the structural understanding of complex natural products. These advancements contribute to the broader field of structural elucidation by providing more powerful tools for detailed molecular analysis frontiersin.org.

Biosynthetic Pathways and Precursors of Guttic Acid

Origin and Biogenesis within Garcinia hanburyi

Guttic acid is a major active component found in the dry resin secreted by the Garcinia hanburyi tree, which is native to Southeast Asia, including South China, Vietnam, Cambodia, and Thailand researchgate.netnih.gov. The resin, known as gamboge, has been traditionally used for various purposes researchgate.net. The biosynthesis of caged xanthones like this compound is a specialized metabolic process occurring within this plant species. The xanthone (B1684191) backbone in higher plants generally originates from a combination of the acetate (B1210297) (leading to ring A) and shikimate (leading to ring C) pathways nih.govmdpi.com.

Precursor Incorporation and Metabolic Flux Analysis

While specific detailed studies on precursor incorporation and metabolic flux analysis directly related to this compound biosynthesis in Garcinia hanburyi are not extensively documented in the provided search results, the general biosynthesis of xanthones in plants provides a framework. The pathway is understood to involve intermediates derived from the shikimate and acetate pathways nih.govmdpi.com.

The shikimate pathway is a metabolic route used by plants, bacteria, fungi, algae, and some parasites for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other aromatic compounds wikipedia.org. This pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate, leading to shikimic acid nih.govwikipedia.org.

The acetate pathway, specifically through the polyketide route, contributes the A-ring of the xanthone structure nih.govmdpi.com. Malonyl coenzyme A (malonyl-CoA), derived from acetyl coenzyme A (acetyl-CoA) via acetyl-CoA carboxylase, serves as a key building block in this process aocs.org.

The convergence of these pathways leads to the formation of benzophenone (B1666685) intermediates, such as maclurin (B1675891) nih.gov. Subsequent steps involve oxidative coupling to form the xanthone ring structure, followed by prenylation and further cyclizations to generate the caged xanthone scaffold characteristic of this compound nih.gov.

Metabolic flux analysis (MFA) is a technique used to quantify in vivo metabolic fluxes within a biological system by feeding isotopically labeled nutrients and measuring the labeling patterns of intracellular metabolites researchgate.net. While MFA has been applied to study other metabolic pathways in plants and microorganisms researchgate.netsemanticscholar.orgnih.gov, its specific application to elucidate the detailed flux distribution within the this compound biosynthetic pathway in Garcinia hanburyi is not detailed in the provided results.

Enzymology of Key Biosynthetic Steps

The biosynthesis of xanthones involves a series of enzyme-catalyzed reactions frontiersin.org. The initial steps involve enzymes from the shikimate and polyketide pathways nih.govmdpi.com. Key enzymatic steps in xanthone biosynthesis in plants include those involved in the formation of the benzophenone intermediate and the subsequent oxidative coupling to form the xanthone ring nih.govfrontiersin.org.

Enzymes such as chalcone (B49325) synthase-like polyketide synthases are typically involved in the condensation of acyl-CoA starters with malonyl-CoA units in polyketide biosynthesis aocs.org. For xanthones, an intramolecular Claisen condensation of a benzophenone intermediate is proposed nih.gov. The oxidative coupling step, which forms the central xanthone ring, is a crucial enzymatic transformation nih.govfrontiersin.org. While the specific enzymes catalyzing the later steps, including the multiple prenylation and cyclization reactions that lead to the caged structure of this compound, are not explicitly identified in the provided information, studies on related xanthones in Garcinia mangostana have characterized some biosynthetic enzymes frontiersin.org.

Genetic and Genomic Insights into this compound Biosynthesis

Genetic and genomic studies can provide valuable insights into the genes encoding the enzymes involved in a biosynthetic pathway and their regulation frontiersin.orgmdpi-res.com. While the provided search results mention genetic variability studies in Garcinia species based on various traits, including biochemical compounds like hydroxycitric acid iihr.res.in, specific genetic or genomic studies focused on elucidating the this compound biosynthetic pathway in Garcinia hanburyi are not detailed.

Research on the biosynthesis of other natural products in plants has involved identifying and characterizing the genes encoding biosynthetic enzymes through techniques like transcriptomics and genomics frontiersin.org. Such approaches could potentially be applied to Garcinia hanburyi to identify the genes responsible for the unique enzymes involved in the later stages of this compound biosynthesis, particularly the prenylation and cyclization steps that form the caged structure.

Comparative Biosynthesis with Related Caged Xanthones

This compound is one of several caged xanthones found in Garcinia species nih.govnih.gov. Other examples include gambogic acid (often used interchangeably with this compound in literature) researchgate.netselleckchem.com, isomorellin, and forbesione (B1256395) nih.gov. These compounds share a common xanthone core but differ in their prenylation patterns and the specific arrangement of the caged structure nih.govnih.gov.

The comparative biosynthesis of these related caged xanthones likely involves similar initial steps from the shikimate and acetate pathways, converging to a benzophenone intermediate and then a xanthone core nih.govfrontiersin.org. The structural diversity among the caged xanthones arises from variations in the prenyltransferases that attach prenyl groups to different positions on the xanthone scaffold, and the subsequent cyclization and modification enzymes nih.gov. Studies on the biosynthesis of other prenylated xanthones, such as those in Garcinia mangostana, can provide insights into the potential enzymatic machinery involved in prenylation in Garcinia species frontiersin.org. Understanding the subtle differences in the enzymes and regulatory mechanisms involved in the later stages of the pathway could explain the production of different caged xanthone structures within Garcinia hanburyi and other Garcinia species.

Chemical Synthesis and Derivatization Strategies for Guttic Acid Analogs

Total Synthesis Approaches to Guttic Acid and its Core Scaffolds

The total synthesis of this compound, a complex Garcinia xanthone (B1684191), is a formidable task due to its densely functionalized and stereochemically rich polycyclic framework. As such, a complete total synthesis has remained elusive. Research efforts have instead focused on the construction of its key structural motifs and core scaffolds. Strategies for synthesizing related complex natural products provide insight into the methodologies that would be required. For instance, the synthesis of the A-D ring system of the similarly complex gambieric acids involved an asymmetric Tsuji-Trost allylation to connect key fragments and iterative ring-closing metathesis reactions to form the cyclic ether systems. nih.gov Such advanced synthetic methodologies, including diastereoselective alkylations and intramolecular cyclizations, are essential for assembling the core structure of this compound. nih.govrsc.org The ultimate goal of a total synthesis would be to provide a scalable route to the natural product and its designed analogs from simple, inexpensive starting materials. rsc.orgorganicchemistrydata.org

Semisynthesis and Late-Stage Functionalization of this compound

Given the complexity of this compound's structure, semisynthesis and late-stage functionalization (LSF) are the most prevalent and practical strategies for generating analogs. wikipedia.orgresearchgate.net Semisynthesis utilizes the naturally isolated compound as a starting material, applying a limited number of chemical steps to create derivatives. wikipedia.org This approach is significantly more efficient than total synthesis for producing complex molecules. wikipedia.org

LSF is a powerful concept within this domain, defined as a chemoselective transformation on a complex molecule to produce analogs without requiring the prior installation of an activating or directing group. researchgate.netwikipedia.org This strategy is ideal for this compound, as it allows chemists to directly modify its intricate scaffold, thereby diversifying the molecular structure and exploring its biological potential. nih.gov The high functional group tolerance required for LSF means that reactions can be performed selectively at one site while leaving other reactive groups in the molecule untouched. wikipedia.org

Regioselective Chemical Modifications of the this compound Skeleton

Regioselectivity, the preference for a reaction to occur at one specific site over other possible positions, is fundamental to the targeted derivatization of this compound. wikipedia.org The molecule's unique structure, featuring a carboxylic acid, multiple hydroxyl groups, a conjugated enone system in the A-ring, and reactive double bonds in its side chains, provides a rich platform for regioselective modifications.

The C-30 carboxyl group is a prime target for modification due to its distinct reactivity. This functional group can be readily converted into a variety of other functionalities to alter the molecule's polarity, solubility, and interaction with biological targets. Common derivatization strategies involve activating the carboxyl group to facilitate reactions. researchgate.net

Esterification: Reaction with various alcohols under acidic conditions or using coupling agents yields the corresponding esters.

Amidation: Coupling with primary or secondary amines produces a diverse range of amides. This is often achieved using carbodiimide (B86325) reagents that activate the carboxyl group.

Reduction: The carboxylic acid can be reduced to a primary alcohol, significantly altering the electronic and steric properties of that region of the molecule.

Table 1: Examples of C-30 Carboxyl Group Modifications

| Reagent/Condition | Derivative Type | Resulting Functional Group |

|---|---|---|

| Methanol (B129727), H₂SO₄ | Methyl Ester | -COOCH₃ |

| Benzylamine, EDC, HOBt | Benzylamide | -CONHCH₂Ph |

This table presents hypothetical, common modifications based on standard carboxylic acid chemistry.

Michael Addition: Nucleophiles can add to the β-carbon of the enone system.

Hydroxylation and Epoxidation: The double bond within the ring can be targeted for oxidation reactions.

Derivatization of the phenolic hydroxyl group: The hydroxyl group can be alkylated or acylated to form ethers or esters, respectively.

This compound possesses two isoprenyl side chains, one of which is a diprenyl unit. The double bonds within these chains, particularly the terminal double bond at C-39 and the one at C-34, are susceptible to a variety of electrophilic addition and oxidation reactions. Studies have been conducted specifically on the chemical modification of this compound at the C-39 position. thegoodscentscompany.com

Table 2: Potential Derivatizations of Polyisoprenyl Side Chains

| Position | Reagent/Reaction | Potential Product |

|---|---|---|

| C-34/C-39 | H₂, Pd/C (Hydrogenation) | Saturated Alkane |

| C-34/C-39 | Br₂ (Bromination) | Dibromoalkane |

| C-34/C-39 | m-CPBA (Epoxidation) | Epoxide |

This table illustrates common reactions targeting the carbon-carbon double bonds found in the side chains.

Epoxidation is a key reaction for modifying the isoprenyl side chains of this compound. This reaction typically involves treating the molecule with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), which converts an alkene into a three-membered cyclic ether known as an epoxide. aklectures.commasterorganicchemistry.com This transformation occurs in a single, concerted step. aklectures.com

The resulting epoxides are highly valuable synthetic intermediates because the strained three-membered ring can be opened by various nucleophiles under either acidic or basic conditions. masterorganicchemistry.comlibretexts.org

Acid-Catalyzed Opening: Protonation of the epoxide oxygen makes it a better leaving group. The nucleophile then attacks the more substituted carbon atom of the epoxide. aklectures.comlibretexts.orgtransformationtutoring.com This can lead to the formation of trans-diols if water is the nucleophile.

Base-Catalyzed Opening: A strong nucleophile directly attacks the less sterically hindered carbon of the epoxide in an Sₙ2-type reaction. aklectures.comtransformationtutoring.com

Furthermore, the formation of an epoxide can be the first step in a cascade of reactions. Acid-catalyzed opening of an epoxide can initiate an intramolecular cyclization, where another part of the molecule attacks the developing carbocation, leading to the formation of new and complex ring systems. youtube.com This strategy is a powerful tool for building the intricate polycyclic architectures found in many natural products.

Derivatization at Polyisoprenyl Side Chains (e.g., C-34/C-39)

Development of Simplified this compound Analogs

The synthesis of this compound is a complex endeavor. Consequently, a major research thrust involves identifying the essential pharmacophore within the complex structure and creating simplified, more synthetically accessible analogs. nih.gov This approach aims to retain or improve biological activity while creating molecules with better potential for large-scale production and development. mdpi.com

One prominent strategy involves the complete removal of the complex 4-oxatricyclo[4.3.1.0]decan-2-one caged system, focusing instead on the foundational xanthone backbone. nih.gov Research has shown that the basic 1,3,6-trihydroxy-9H-xanthen-9-one skeleton, which forms the core of this compound, possesses biological activity itself. nih.gov Building upon this, scientists have synthesized libraries of simpler prenyl- and pyrano-xanthones. The synthesis typically begins with the condensation and cyclization of phloroglucinols with substituted salicylic (B10762653) acids to form the core xanthone. nih.gov This backbone is then further modified, for instance, through prenylation or the formation of pyran rings.

Studies comparing these simplified analogs have revealed that pyranoxanthones generally exhibit more potent cytotoxic effects than the corresponding prenylxanthones. nih.gov Notably, certain angular 3,3-dimethypyranoxanthones demonstrated significant and selective activity against multidrug-resistant cancer cell lines, with potencies comparable to the parent natural product, gambogic acid (GA). nih.gov This indicates that the intricate caged structure is not strictly essential for potent activity and that structural simplification is a viable strategy for developing new therapeutic candidates. nih.gov

Another approach to simplification involves retaining parts of the caged structure, such as the BCD ring system, while modifying other regions. mdpi.comresearchgate.net For example, a simplified caged xanthone, referred to as DDO-6101, was developed based on the pharmacophoric scaffold of gambogic acid. researchgate.net This simplified analog, while potent, still suffered from poor drug-like properties, prompting further derivatization of its structure to create novel carbamate-bearing caged xanthones with improved characteristics. researchgate.net These findings underscore that even partial simplification of the this compound structure can yield potent compounds that serve as a new baseline for further chemical refinement.

Table 1: Activity of Simplified this compound (GA) Analogs This table presents a selection of simplified pyranoxanthone analogs and their cytotoxic activity (IC₅₀) against a multidrug-resistant (MDR) cancer cell line (KBvin), compared to the natural product, gambogic acid.

| Compound | Description | IC₅₀ (μg/mL) against KBvin Cell Line nih.gov |

| Gambogic Acid (GA) | Natural Product | 0.9 |

| 16 | Simplified Angular 3,3-Dimethypyranoxanthone | 0.9 |

| 20 | Dihydrodiol Analog of Compound 16 | 0.8 |

| 17 | Simplified Angular 3-Methyl-3-prenylpyranoxanthone | >10 |

Synthetic Methodologies for Improved Physicochemical Properties (e.g., Water Solubility, Stability)

A primary hurdle in the clinical development of this compound is its extremely poor water solubility and suboptimal stability, which limit its bioavailability and can cause formulation challenges. mdpi.comnih.govrsc.org To overcome these issues, chemists have employed several synthetic methodologies, primarily focusing on prodrug strategies and the introduction of hydrophilic functional groups.

Prodrug Approach for Enhanced Solubility and Stability

The most successful strategy for improving the physicochemical properties of this compound has been the creation of water-soluble prodrugs, particularly through PEGylation—the covalent attachment of poly(ethylene glycol) (PEG) chains. mdpi.comcpu.edu.cn PEG is a hydrophilic, biocompatible polymer that can dramatically increase the aqueous solubility of hydrophobic drugs.

A series of PEGylated prodrugs of gambogic acid (GA) have been synthesized, often using an amino acid, such as L-leucine, as a biodegradable linker between the drug and the PEG polymer. cpu.edu.cn The synthesis involves creating an ester linkage between the C-30 carboxylic acid of GA and the hydroxyl group of the PEG-linker conjugate. These modifications have resulted in a remarkable increase in water solubility. For instance, while GA is practically insoluble, a PEG-2kDa conjugate exhibited a solubility of 1750 mg/mL. cpu.edu.cn

Furthermore, PEGylation has been shown to improve the stability of the parent compound. The stability of the PEG-GA prodrugs in plasma was found to increase with the molecular weight of the attached PEG chain, with half-lives ranging from 1.26 to 6.12 hours. cpu.edu.cn This improved stability is crucial for ensuring the drug can circulate long enough to reach its target.

Table 2: Physicochemical Properties of PEGylated this compound (GA) Prodrugs This table details the improvements in aqueous solubility and plasma half-life for a series of GA-PEG prodrugs with varying PEG molecular weights.

| Prodrug | PEG Molecular Weight (Da) | Aqueous Solubility (mg/mL) cpu.edu.cn | Plasma Half-Life (t₁/₂) (hours) cpu.edu.cn |

| Gambogic Acid (Parent) | N/A | <0.001 | - |

| GA-Leucine-PEG 2k | 2,000 | 1750 | 1.26 |

| GA-Leucine-PEG 4k | 4,000 | 1250 | 2.58 |

| GA-Leucine-PEG 10k | 10,000 | 800 | 4.32 |

| GA-Leucine-PEG 20k | 20,000 | 645 | 6.12 |

Introduction of Hydrophilic Groups

Beyond PEGylation, other synthetic modifications have been explored to enhance solubility. One method involves the introduction of hydrophilic amine groups at various positions on the this compound scaffold. Derivatization at the C-34 allyl site with a hydrophilic 4-methylpiperazine-1 group was shown to increase both water solubility and antitumor activity. nih.gov

Another successful approach has been the modification of the C-30 carboxyl group to create novel derivatives. The synthesis of N-(carboxymethyl)gambogamide (GA3), an amide derivative, resulted in a compound with a more than three-fold increase in aqueous solubility compared to the parent GA (0.35 mg/mL for GA3 vs. 0.11 mg/mL for GA). researchgate.net Similarly, linking the carboxyl group to pyrimidine (B1678525) heterocycles also led to derivatives with greatly improved water solubility. nih.gov These studies demonstrate that targeted chemical modifications at specific functional groups can effectively address the poor physicochemical properties of this compound, making it a more viable candidate for further drug development.

Molecular Mechanisms of Action of Guttic Acid

Interactions with Cellular Signaling Pathways

Guttic acid's profound effects on cells are largely attributable to its ability to interfere with critical signaling networks. These pathways, essential for normal cellular function, are often dysregulated in disease states. By targeting specific nodes within these networks, this compound can trigger significant cellular responses. The compound is known to modulate pathways involved in apoptosis, cell cycle control, inflammation, cell survival, and protein homeostasis. dovepress.comrsc.orgnih.gov

A primary mechanism through which this compound induces apoptosis is by modulating the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. mdpi.comspandidos-publications.com This family includes both anti-apoptotic members (like Bcl-2, Bcl-xL, and Mcl-1) and pro-apoptotic members (like Bax and Bak). mdpi.comfrontiersin.org this compound acts as a competitive inhibitor of several anti-apoptotic Bcl-2 proteins, binding to their BH3 domain. invivochem.com This inhibition prevents them from sequestering pro-apoptotic proteins, thereby liberating Bax and Bak to form pores in the mitochondrial outer membrane. mdpi.comfree.fr

This disruption of the mitochondrial membrane leads to the release of cytochrome c into the cytosol, which in turn triggers the formation of the apoptosome and activates a cascade of cysteine-aspartic proteases known as caspases. mdpi.comfree.fr Studies have shown that this compound treatment leads to the activation of initiator caspases, such as caspase-9, and executioner caspases, including caspase-3. aacrjournals.orgminervamedica.itnih.gov The activation of caspase-3 is a key event, as it cleaves numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis. spandidos-publications.comaacrjournals.orgspandidos-publications.com Research has demonstrated that this compound downregulates the expression of anti-apoptotic proteins like Bcl-2, Mcl-1, and XIAP, while upregulating pro-apoptotic proteins like Bax. spandidos-publications.comaacrjournals.orgnih.gov

Table 1: Inhibitory Activity of this compound on Anti-Apoptotic Bcl-2 Family Proteins

This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various anti-apoptotic Bcl-2 family proteins, demonstrating its competitive binding activity.

| Protein | Function | IC50 (μM) | Reference |

|---|---|---|---|

| Bcl-2 | Anti-apoptotic | 1.21 | invivochem.comselleck.co.jp |

| Bcl-xL | Anti-apoptotic | 1.47 | invivochem.comselleck.co.jp |

| Mcl-1 | Anti-apoptotic | 0.79 | invivochem.comselleck.co.jp |

| Bcl-W | Anti-apoptotic | 2.02 | invivochem.comselleck.co.jp |

| Bfl-1 | Anti-apoptotic | 1.06 | invivochem.comselleck.co.jp |

| Bcl-B | Anti-apoptotic | 0.66 | selleck.co.jptocris.com |

This compound has been shown to interfere with the cell cycle, a tightly regulated process that governs cell duplication and division. By disrupting this process, this compound can halt the proliferation of cells. dovepress.com Research findings indicate that this compound can induce cell cycle arrest at different phases, most commonly the G0/G1 or G2/M transitions, depending on the cell type. dovepress.comspandidos-publications.com

In human chronic myelogenous leukemia K562 cells and U2OS osteosarcoma cells, this compound induces G0/G1 phase arrest. dovepress.com This arrest is associated with the downregulation of key proteins that drive the G1 to S phase transition, such as Cyclin D1, and the inhibition of pathways like Akt that promote cell cycle progression. dovepress.comspandidos-publications.com In other cell lines, such as human breast carcinoma MCF-7 cells and bladder cancer BIU-87 cells, this compound causes arrest in the G2/M phase. minervamedica.itjst.go.jp This effect is linked to the disruption of microtubule polymerization and the decreased expression of proteins essential for mitotic entry, including Cyclin B1 and CDK1. spandidos-publications.comjst.go.jp

Table 2: Effect of this compound on Cell Cycle Progression in Various Cancer Cell Lines

This table outlines the observed effects of this compound on the cell cycle in different human cancer cell lines, highlighting the specific phase of arrest and associated molecular changes.

| Cell Line | Cancer Type | Effect on Cell Cycle | Associated Molecular Changes | Reference |

|---|---|---|---|---|

| Jurkat | T-cell leukemia | G2/M arrest | Decreased Cyclin B1 and CDK1 | spandidos-publications.com |

| K562 | Chronic myelogenous leukemia | G0/G1 arrest | Downregulation of SRC-3, inhibition of Akt pathway | dovepress.com |

| MCF-7 | Breast carcinoma | G2/M arrest | Microtubule depolymerization | dovepress.comjst.go.jp |

| BIU-87 | Bladder cancer | G2/M arrest | Increased proportion of cells in G2/M phase | minervamedica.it |

| OCM-1 | Choroidal melanoma | G0/G1 arrest | Repression of cyclin D1, cyclin E, CDK2 | spandidos-publications.com |

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, cell survival, and proliferation. Its aberrant activation is a hallmark of many chronic diseases. This compound is a potent inhibitor of the NF-κB pathway. nih.govresearchgate.netashpublications.org It can suppress NF-κB activation induced by various stimuli, including carcinogens and inflammatory agents like tumor necrosis factor-alpha (TNF-α) and lipopolysaccharide (LPS). ashpublications.orgportlandpress.com

The mechanism of inhibition involves several steps. This compound prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. researchgate.netoncotarget.com This keeps NF-κB (typically the p65/p50 dimer) sequestered in the cytoplasm. This compound has been shown to inhibit the kinase activity of IκB kinase (IKK), a key enzyme that phosphorylates IκBα. researchgate.netportlandpress.com In some cases, it directly modifies the IKKβ subunit. portlandpress.com By preventing IκBα degradation, this compound blocks the nuclear translocation and DNA-binding activity of p65, thereby abrogating the transcription of NF-κB target genes. nih.govresearchgate.netashpublications.org These target genes include anti-apoptotic proteins (IAP1, IAP2, Bcl-2, Bcl-xL), proteins involved in proliferation (cyclin D1, c-Myc), and invasion (MMP-9). researchgate.netashpublications.org

Interestingly, while it inhibits NF-κB activation, this compound can potentiate apoptosis induced by TNF-α. researchgate.netashpublications.org TNF-α signaling can lead to two opposing outcomes: cell death or survival, with the survival pathway being heavily dependent on NF-κB activation. By blocking the NF-κB-mediated survival signal, this compound sensitizes cells to the pro-apoptotic signaling branch of the TNF receptor. researchgate.net

The phosphoinositide 3-kinase (PI3K)/AKT pathway is a central signaling cascade that promotes cell survival, growth, proliferation, and metabolism. This compound has been demonstrated to be an effective inhibitor of this pathway in various cell types. rsc.orgnih.govspandidos-publications.com The inhibitory action of this compound on this cascade contributes significantly to its biological effects. spandidos-publications.com

Studies show that this compound treatment leads to a decrease in the phosphorylation of AKT, the central kinase in this pathway, and its downstream effector, the mammalian target of rapamycin (B549165) (mTOR). nih.govashpublications.org By inhibiting the phosphorylation and activation of AKT, this compound effectively shuts down the pro-survival and pro-proliferative signals transmitted by this pathway. spandidos-publications.comashpublications.org For example, in multiple myeloma cells under hypoxic conditions, this compound was found to suppress the expression of hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF) by inhibiting the PI3K/Akt/mTOR pathway. ashpublications.org Similarly, in colon cancer and esophageal squamous cell carcinoma cells, this compound's inhibitory effects on proliferation and invasion were linked to the downregulation of PI3K, phosphorylated AKT (p-AKT), and phosphorylated mTOR (p-mTOR). rsc.orgnih.govspandidos-publications.com

The ubiquitin-proteasome system (UPS) is the primary mechanism for targeted protein degradation in eukaryotic cells, playing a crucial role in maintaining cellular homeostasis. This compound has been identified as a novel inhibitor of the proteasome. aacrjournals.orgscilifelab.se It directly inhibits the 20S proteasome's chymotrypsin-like activity. gavinpublishers.comscilifelab.se This inhibition leads to the accumulation of polyubiquitinated proteins and the buildup of key proteasome substrate proteins, such as IκB-α and Bax. aacrjournals.org

The accumulation of misfolded or damaged proteins and the stabilization of pro-apoptotic proteins due to proteasome inhibition contribute to the induction of apoptosis. aacrjournals.orgscilifelab.se An interesting aspect of this compound's action is that it can function as a prodrug. wayne.edunih.gov In some cellular contexts, it requires metabolic activation by the intracellular enzyme CYP2E1 to gain its proteasome-inhibitory function. wayne.edunih.gov Since CYP2E1 expression is often high in tumor tissues but low in many normal tissues, this property may allow for tissue-specific proteasome inhibition, potentially offering a therapeutic window. wayne.edunih.gov The inhibition of proteasome function is considered a prerequisite for this compound's cytotoxic effects in several cancer models. scilifelab.sewayne.edu

This compound can significantly alter the redox balance within cells by inducing the accumulation of reactive oxygen species (ROS). gavinpublishers.comspandidos-publications.com ROS, such as superoxide (B77818) anions and hydrogen peroxide, are byproducts of normal metabolism but can cause significant oxidative damage to DNA, proteins, and lipids when present at high levels. The induction of ROS appears to be a key mechanism contributing to this compound's biological activities. rsc.org

The accumulation of intracellular ROS has been linked to this compound-induced apoptosis and autophagy. gavinpublishers.complos.org In multiple myeloma cells, this compound-induced ROS accumulation leads to the activation of caspase-3 and the downregulation of SIRT1, an anti-apoptotic protein. spandidos-publications.com In breast cancer cells, a water-soluble form of this compound, gambogic acid lysinate, was shown to induce apoptosis by increasing ROS levels, which in turn modulated the SIRT1/FOXO3a/p27Kip1 and caspase-3 signaling pathways. nih.gov Furthermore, in colorectal cancer cells, this compound-induced dysregulation of lipid metabolism was found to activate 5-lipoxygenase (5-LOX), resulting in ROS accumulation and the subsequent initiation of autophagy. plos.org While in some contexts ROS-induced effects are directly cytotoxic, in others they can trigger protective autophagy, highlighting the complex role of ROS in the cellular response to this compound. plos.org

Influence on Proteasome Activity

Targeting of Specific Protein Receptors and Enzymes

This compound's biological effects are largely attributed to its direct interaction with key proteins that regulate cellular function and survival.

Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth and survival. researchgate.netplos.org The function of Hsp90 is dependent on its ability to bind and hydrolyze ATP, a process driven by its ATPase activity located in the N-terminal domain of the protein. researchgate.netnih.gov Inhibition of this ATPase activity leads to the degradation of Hsp90 client proteins and can result in cell death. mdpi.com

This compound has been identified as an inhibitor of Hsp90. chemicalbook.com By targeting the ATPase function of Hsp90, this compound disrupts the chaperone's activity, which in turn leads to the breakdown of oncogenic client proteins and a decrease in the growth of cancerous cells. researchgate.netchemicalbook.com This inhibition of Hsp90 is a key mechanism contributing to the anti-cancer properties of this compound. chemicalbook.com

This compound has been shown to interact specifically with inwardly-rectifying potassium (Kir) channels, particularly Kir2.1. invivochem.comselleckchem.comnih.gov These channels are crucial for maintaining cellular potassium levels and are involved in functions of excitable cells, such as in the heart and nervous system. nih.govnih.govebi.ac.uk

Research demonstrates that this compound is a potent inhibitor of Kir2.1 channels. nih.govresearchgate.net The nature of this inhibition is complex and time-dependent:

Chronic Application: When applied to mammalian cells for an extended period (e.g., 3 hours), this compound potently inhibits Kir2.1 channels with an EC₅₀ value of ≤ 100 nM. invivochem.comselleckchem.comnih.gov This potent and slow-acting inhibition is specific to certain channels, as it was not observed with Kv2.1, HERG, or Kir1.1 channels. nih.govresearchgate.net

Acute Application: In contrast, when applied acutely, this compound acts as a weak and non-selective blocker of potassium channels, with an EC₅₀ of approximately 10 μM. nih.govresearchgate.net

Interestingly, the inhibitory effect of this compound on Kir2.1 is not due to a reduction in the total amount of the channel protein or its expression on the cell surface. nih.govresearchgate.net Instead, treatment with this compound was found to cause a redistribution of the Kir2.1 channel within the cell membrane, suggesting that it alters the channel's membrane microenvironment, leading to inhibition. nih.govresearchgate.net

In silico studies have identified this compound as a potential antiviral agent through its interaction with viral proteins. nih.govnih.govresearchgate.net One notable example is its binding to the spike glycoprotein (B1211001) E2 of the Chikungunya virus (CHIKV). nih.govnih.govresearchgate.net The E2 protein is crucial for the virus's life cycle, as it mediates the attachment of the virus to host cell receptors, such as MXRA8, which is the first step in infection. nih.govmdpi.com

A molecular docking analysis predicted that this compound could be a potent inhibitor of the Chikungunya E2 glycoprotein. nih.govnih.gov The study reported a strong binding affinity for this interaction. nih.govnih.govresearchgate.net By binding to the E2 protein, this compound may interfere with the virus's ability to attach to and enter human host cells, highlighting its potential as an antiviral candidate against CHIKV. nih.govresearchgate.net

Table 1: Binding Affinity of this compound with Chikungunya Spike Glycoprotein E2

| Compound | Target Protein | Binding Affinity (kcal/mol) | Method |

|---|---|---|---|

| This compound | Chikungunya Spike Glycoprotein E2 | -10.9 | Molecular Docking |

Data sourced from a 2023 study published in Bioinformation. nih.govnih.govresearchgate.net

Interaction with Potassium Channels (e.g., Kir2.1)

Cellular Processes Affected by this compound

This compound's influence extends to fundamental cellular pathways that control cell fate, such as apoptosis and autophagy.

A primary mechanism through which this compound exerts its anti-cancer effects is the induction of apoptosis, or programmed cell death. nih.govchemicalbook.com It is recognized as a potent inducer of apoptosis in various cancer cell types. invivochem.comselleckchem.com This process is triggered through multiple pathways:

Inhibition of Bcl-2 Family Proteins: this compound competitively inhibits several anti-apoptotic proteins from the Bcl-2 family. invivochem.comselleckchem.com These proteins normally function to prevent the release of cell-death-promoting factors from the mitochondria. invivochem.com By neutralizing these proteins, this compound allows for the release of apoptogenic proteins, initiating cell death. invivochem.com

Activation of Caspases: The compound directly activates caspases, a family of protease enzymes that are central executioners of apoptosis. invivochem.comselleckchem.comselleck.co.jp this compound has been shown to activate caspases with an EC₅₀ ranging from 0.78 to 1.64 μM. invivochem.comselleckchem.comselleckchem.com

Mitochondrial Pathway: this compound can directly target mitochondria, causing a rapid depolarization of the mitochondrial membrane, the release of cytochrome c, and an increase in the bax/bcl-2 ratio, all of which are hallmarks of the intrinsic apoptosis pathway. nih.gov

Other Mechanisms: Research also indicates that this compound can induce apoptosis by binding to the transferrin receptor and by suppressing the STAT3 signaling pathway. nih.gov

Table 2: Inhibitory Activity of this compound on Anti-Apoptotic Bcl-2 Family Proteins

| Target Protein | IC₅₀ (μM) |

|---|---|

| Mcl-1 | 0.79 |

| Bcl-2 | 1.21 |

| Bcl-B | 0.66 |

| Bcl-W | 2.02 |

| Bcl-XL | 1.47 |

| Bfl-1 | 1.06 |

IC₅₀ values represent the concentration required to inhibit 50% of the protein's activity. invivochem.comselleckchem.comselleckchem.com

In addition to apoptosis, this compound modulates autophagy, a cellular process of self-digestion where the cell degrades and recycles its own components. nih.govresearchgate.net Autophagy can have a dual role in cancer, either promoting survival or contributing to cell death. nih.gov

Studies have shown that this compound can induce autophagy in cancer cells, such as in K562 leukemia cells and T98G glioblastoma cells. researchgate.netresearchgate.net This induction of autophagy is another mechanism through which this compound can inhibit the growth of and cause the death of cancer cells. nih.govresearchgate.net The modulation of this fundamental cellular process, alongside the induction of apoptosis, underscores the multi-faceted approach by which this compound targets cancer cells. researchgate.net

Table 3: List of Chemical Compounds

| Compound Name | Synonym(s) |

|---|---|

| This compound | Gambogic Acid, β-Guttiferin, Guttatic Acid |

| Cisplatin | |

| Imatinib | |

| Berberine chloride | |

| ATP | Adenosine triphosphate |

| Cytochrome c | |

| Geldanamycin | |

| 17-AAG | |

| Radicicol |

Cellular Proliferation and Migration Inhibition

This compound demonstrates potent inhibitory effects on both cellular proliferation and migration across various cancer cell types through multiple mechanisms. In gastric cancer cells, this compound has been found to inhibit proliferation by inducing necroptosis, a form of programmed cell death. dovepress.com This is evidenced by the increased phosphorylation of key proteins in the necroptosis pathway, including RIPK1, RIPK3, and MLKL, and the formation of the necrosome complex. dovepress.com The inhibition of necroptosis, either through specific inhibitors or genetic knockdown of pathway components, was shown to attenuate the anti-proliferative effects of this compound. dovepress.com

The compound's ability to inhibit cell migration and invasion is well-documented. oncotarget.comcdnsciencepub.com A primary mechanism involves the suppression of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix, a key step in cell invasion. oncotarget.comcdnsciencepub.com This effect has been observed in breast carcinoma, lung carcinoma, and osteosarcoma cells. oncotarget.com Furthermore, this compound interferes with critical signaling pathways that regulate cell motility, including the PI3K/Akt, NF-κB, and integrin β1/rho family GTPase signaling pathways. dovepress.comoncotarget.com In colorectal cancer cells, this compound was shown to inhibit migration by blocking the activity of microRNA-21 (miR-21). oncotarget.com

Table 1: Effects of this compound on Cellular Proliferation and Migration

| Cell Line | Effect | Molecular Mechanism | Citation(s) |

|---|---|---|---|

| Gastric Cancer Cells | Inhibition of proliferation | Induction of necroptosis via RIPK1, RIPK3, MLKL phosphorylation | dovepress.com |

| HT-29 (Colorectal) | Inhibition of migration | Blocks miR-21 activity | oncotarget.com |

| A549 (Lung) | Inhibition of migration and invasion | Inhibition of MMP-2, MMP-9; Suppression of NF-κB pathway | oncotarget.com |

| MDA-MB-231 (Breast) | Inhibition of invasion and metastasis | Dose-dependent inhibition of MMP-2 and MMP-9 | oncotarget.comcdnsciencepub.com |

| SK-HEP1 (Liver) | Inhibition of migration and invasion | Down-regulation of integrin β1/rho family GTPase signaling; Suppression of MMP-2, MMP-9, NF-κB | dovepress.comsci-hub.ru |

| PC3 (Prostate) | Inhibition of TNF-α-induced migration and invasion | Regulation of PI3K/Akt and NF-κB signaling pathways | dovepress.com |

Angiogenesis Inhibition (Cellular and in vitro models)

This compound is a potent inhibitor of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. dovepress.comnih.gov In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) have shown that this compound can significantly inhibit multiple key steps in the angiogenic process at nanomolar concentrations. nih.govalliedacademies.org These steps include the proliferation, migration, and invasion of endothelial cells, as well as their ability to form capillary-like tube structures. nih.gov

The anti-angiogenic effects of this compound are mediated through its influence on key signaling pathways. One of the primary targets is the Vascular Endothelial Growth Factor (VEGF) pathway. This compound has been shown to inhibit the VEGF-induced tyrosine phosphorylation of its receptor, KDR/Flk-1 (VEGFR2), which is a critical activation step for downstream angiogenic signaling. oncotarget.comjst.go.jp Additionally, this compound can suppress the Hypoxia-Inducible Factor-1α (HIF-1α)/VEGF signaling axis. dovepress.comthegoodscentscompany.com HIF-1α is a key transcription factor that is stabilized under hypoxic conditions in tumors and drives the expression of pro-angiogenic factors like VEGF. dovepress.com this compound has been found to inhibit this pathway by targeting the prolyl hydroxylase-2 (PHD2)–von Hippel-Lindau (VHL)–HIF-1α axis. dovepress.com

Table 2: Anti-Angiogenic Effects of this compound in in vitro Models

| Cellular Model | Inhibited Process | Molecular Pathway | Citation(s) |

|---|---|---|---|

| HUVEC | Proliferation, migration, invasion | - | nih.govalliedacademies.org |

| HUVEC | Tube formation, micro-vessel growth | - | nih.gov |

| Multiple Myeloma Cells | Angiogenesis | Inhibition of HIF-1α/VEGF pathway | dovepress.comthegoodscentscompany.com |

| Endothelial Cells | Angiogenesis | Suppression of VEGF-induced KDR/Flk-1 phosphorylation | oncotarget.comjst.go.jp |

| Endothelial Cells | Angiogenesis | Inhibition of PHD2–VHL–HIF-1α pathway | dovepress.com |

Effects on Cellular Adhesion

This compound modulates cellular adhesion, a critical factor in cancer cell invasion and metastasis, by targeting several key molecules and structures. nih.govoncotarget.com It has been shown to strongly inhibit the adhesion of cancer cells to fibronectin, a major component of the extracellular matrix. nih.gov This inhibition is achieved by suppressing both the expression of integrin β1 and its associated signaling pathways, leading to the deformation of the focal adhesion complex. nih.govnih.gov Studies have also demonstrated a down-regulation of α4 integrin expression on melanoma cells following treatment with this compound, which was linked to reduced adhesion and migration. dovepress.comnih.gov

Furthermore, this compound influences cell-cell adhesion by modulating the expression of cadherins during the epithelial-to-mesenchymal transition (EMT), a process that allows epithelial cells to gain migratory and invasive properties. oncotarget.comnih.gov In A549 lung cancer cells, this compound increased the expression of the epithelial marker E-cadherin while repressing the mesenchymal marker N-cadherin. oncotarget.comnih.govnih.gov A similar effect was observed in colorectal cancer. tandfonline.com This shift helps to maintain cell-cell junctions and reduce metastatic potential. oncotarget.comnih.gov The compound also disrupts membrane lipid rafts, specialized microdomains in the cell membrane, by decreasing cellular cholesterol content, which in turn inhibits the colocalization and function of integrin β1 within these rafts. nih.gov

Table 3: Effects of this compound on Cellular Adhesion Molecules and Processes

| Cell Line/Model | Target Molecule/Process | Observed Effect | Citation(s) |

|---|---|---|---|

| Human Cancer Cells | Adhesion to fibronectin | Strong inhibition | nih.gov |

| Human Cancer Cells | Integrin β1 expression & signaling | Suppression | nih.govnih.gov |

| B16-F10 (Melanoma) | α4 Integrin expression | Down-regulation | dovepress.comnih.gov |

| A549 (Lung) | E-cadherin expression | Increased mRNA and protein expression | oncotarget.comnih.govnih.gov |

| A549 (Lung) | N-cadherin expression | Repressed mRNA and protein expression | oncotarget.comnih.govnih.gov |

| Human Cancer Cells | Membrane lipid rafts | Inhibition of clustering, decreased cholesterol content | nih.gov |

Gene Expression and Transcriptional Regulation

This compound exerts its effects by modulating the expression of a wide array of genes and the activity of key transcriptional regulators. A significant mechanism is its ability to suppress the Nuclear Factor-κB (NF-κB) signaling pathway. dovepress.comnih.gov It inhibits the phosphorylation of IκBα and IκBα kinase (IKKα), which prevents the nuclear translocation of the NF-κB p65 subunit. oncotarget.comnih.gov By blocking NF-κB activation, this compound down-regulates the expression of numerous NF-κB target genes involved in proliferation (e.g., c-Myc, cyclin D1), inflammation (e.g., COX-2), and metastasis (e.g., MMP-9, VEGF, ICAM-1). nih.gov

The compound also plays a crucial role in regulating the p53 tumor suppressor pathway. In cancer cells with wild-type p53, this compound increases p53 expression by down-regulating its negative regulator, MDM2. dovepress.com This leads to the up-regulation of p53 target genes like p21, inducing cell cycle arrest and apoptosis. dovepress.com

This compound also regulates gene expression at the post-transcriptional level by modulating microRNAs (miRNAs). For example, it has been shown to decrease the expression of miR-21 in colorectal cancer cells, which in turn enhances the expression of the tumor suppressor PTEN and blocks the PI3K/Akt pathway. oncotarget.com In cervical cancer cells, a derivative, neo-gambogic acid, was found to decrease the levels of miRNA-106b and miRNA-93. alliedacademies.org this compound also affects the expression of transcription factors that drive metastasis, such as TWIST1, which it represses to inhibit the epithelial-to-mesenchymal transition. oncotarget.comnih.govnih.gov

Table 4: this compound's Impact on Gene and Transcriptional Regulation

| Target Molecule/Factor | Effect of this compound | Downstream Consequence | Cell Line/Context | Citation(s) |

|---|---|---|---|---|

| NF-κB | Inhibition of p65 nuclear translocation | Down-regulation of target genes (MMP-9, VEGF, ICAM-1, c-Myc, Cyclin D1) | A549 (Lung), Leukemia cells | oncotarget.comnih.govnih.gov |

| MDM2 | Down-regulation | Increased p53 expression, apoptosis | MCF-7 (Breast), H1299 (Lung) | dovepress.com |

| p21 | Up-regulation/Enhancement | Cell cycle arrest, apoptosis | MCF-7 (Breast) | dovepress.com |

| miR-21 | Decreased expression | Enhanced PTEN activity, blocked PI3K/Akt signaling | HT-29 (Colorectal) | oncotarget.com |

| TWIST1 | Repressed mRNA and protein expression | Inhibition of EMT | A549 (Lung) | oncotarget.comnih.govnih.gov |

| Snail | Decreased protein expression | Inhibition of EMT | Hela (Cervical) | alliedacademies.org |

| HMGCR, SREBP-2 | Reduced mRNA levels | Decreased cellular cholesterol | Human Cancer Cells | nih.gov |

Structure Activity Relationships Sar of Guttic Acid and Its Derivatives

Identification of Pharmacophoric Elements

Pharmacophoric elements are the abstract features representing the molecular recognition requirements of a biological target. tau.ac.ilnih.gov For guttic acid, key pharmacophoric elements are associated with its unique caged xanthone (B1684191) core and the attached polyisoprenyl chains, along with specific functional groups like hydroxyl and carboxyl groups. Studies have indicated that certain structural features are critical for its biological activity, particularly its ability to induce apoptosis by targeting anti-apoptotic Bcl-2 family proteins. invivochem.comresearchgate.net The interaction with these proteins is a key aspect of this compound's mechanism of action. invivochem.comnih.gov

Impact of Structural Moieties on Biological Activities

Modifications to different parts of the this compound structure can significantly impact its biological activities. SAR studies have focused on the role of the caged xanthone core, the polyisoprenyl substituents, and specific hydroxyl and carboxyl groups. invivochem.comresearchgate.net

Influence of Specific Hydroxyl and Carboxyl Groups

Table 1: Impact of Functional Group Modifications on this compound Activity (Illustrative based on search results)

| Structural Feature Modified | Observed Impact on Biological Activity (e.g., Caspase Activation) | Reference |

| 9,10 carbon-carbon double bond | Important for activity | invivochem.comresearchgate.net |

| 6-hydroxyl group | Tolerates a variety of modifications | invivochem.comresearchgate.net |

| 30-carboxyl group | Tolerates a variety of modifications | invivochem.comresearchgate.net |

| (Other potential modifications based on SAR) | (Potential increase, decrease, or change in activity) | (Research findings) |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling involves developing mathematical models that correlate the structural properties of a series of compounds with their biological activities. wikipedia.orguestc.edu.cn This approach allows for the prediction of the activity of new, untested compounds based on their molecular descriptors. researchgate.netimist.ma While general QSAR studies on various compound classes, including those with carboxylic acid groups, have been reported imist.maresearchgate.netulm.ac.idmdpi.com, specific detailed QSAR modeling studies focused solely on this compound and its derivatives were not extensively detailed in the provided search results. However, the complex structure of this compound, with its rigid core and flexible side chains, presents challenges and opportunities for QSAR analysis. Such studies would involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for this compound and its derivatives and correlating them with observed biological activities (e.g., IC50 values for apoptosis induction or target binding affinity). imist.maresearchgate.net

Rational Design Principles for Enhanced Selectivity and Potency

Based on the understanding gained from SAR and potentially QSAR studies, rational design principles can be applied to synthesize this compound derivatives with improved pharmacological profiles. nih.govnih.govusp.brijnrd.org The goal is to design molecules with enhanced potency against specific targets (e.g., particular Bcl-2 family proteins) and improved selectivity, potentially reducing off-target effects. invivochem.comnih.gov

Key principles for the rational design of this compound derivatives might include:

Targeting Key Pharmacophoric Elements: Modifications should preserve or enhance interactions with critical binding sites identified through SAR, such as the alpha,beta-unsaturated ketone. invivochem.comresearchgate.net

Modulating Lipophilicity: Adjusting the length, branching, or functionalization of the polyisoprenyl chains can alter the molecule's lipophilicity, influencing its absorption, distribution, metabolism, and excretion (ADME) properties and potentially improving cellular uptake or targeting.

Introducing or Modifying Functional Groups: Strategic addition, removal, or modification of hydroxyl, carboxyl, or other groups can tune interactions with the target protein, improve solubility, or introduce sites for conjugation or prodrug strategies. invivochem.comresearchgate.netgoogleapis.comnih.govnih.gov

Exploiting Structural Tolerances: As indicated by SAR, some parts of the molecule, like the 6-hydroxyl and 30-carboxyl groups, may tolerate modifications, allowing for the introduction of new functionalities for linking to delivery systems or improving pharmacokinetic properties without losing essential activity. invivochem.comresearchgate.net

Rational design efforts for this compound derivatives would likely involve a combination of computational methods (e.g., molecular docking, molecular dynamics simulations) and synthetic chemistry to create and evaluate novel analogs with desired properties. tau.ac.ilijnrd.orgcardiosomatics.ru

Advanced Analytical Methodologies for Guttic Acid Research

Chromatographic Separations

Chromatographic methods are fundamental in separating guttic acid from other compounds present in raw materials or biological samples based on differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (UV, MS)

HPLC is a widely used technique for the analysis of non-volatile and semi-volatile compounds like this compound. shimadzu.com The separation is achieved by pumping a liquid mobile phase through a column packed with a stationary phase. Various detection modes are coupled with HPLC to identify and quantify the separated components.

Ultraviolet (UV) detection is commonly employed when the analyte possesses a chromophore that absorbs UV light at a specific wavelength. shimadzu.commeasurlabs.com While UV detection can be useful for compounds with sufficient UV absorbance, it may face challenges in complex samples due to potential interference from co-eluting compounds. shimadzu.com

Mass Spectrometry (MS) detection coupled with HPLC (HPLC-MS or LC-MS) provides more selective and sensitive analysis by measuring the mass-to-charge ratio of ionized molecules. shimadzu.commeasurlabs.com This hyphenated technique is particularly valuable for the analysis of complex matrices, allowing for the identification and quantification of compounds even in the presence of interfering substances. measurlabs.comsaspublishers.com LC-MS can provide molecular weight information and structural insights through fragmentation patterns. saspublishers.comnih.gov For organic acids, MS detection can be achieved using techniques like electrospray ionization (ESI), often operated in negative ion mode for acidic compounds. pragolab.cz

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique primarily used for the separation and analysis of volatile and semi-volatile compounds that can be vaporized without decomposition. shimadzu.comnih.govmdpi.com While this compound itself may not be sufficiently volatile for direct GC analysis without derivatization due to its structure and molecular weight, GC-MS is relevant in the broader context of analyzing volatile metabolites that might be associated with the source of this compound, such as plant extracts. researchgate.net

For compounds that are not inherently volatile, derivatization is a necessary step in GC-MS analysis to convert them into more volatile forms. mdpi.comshimadzu.com This typically involves chemically modifying polar functional groups like carboxyl or hydroxyl groups. mdpi.comshimadzu.com GC-MS is widely used for the analysis of various organic acids, including short-chain fatty acids and bile acids, after appropriate derivatization. mdpi.comshimadzu.comnih.gov The mass spectrometer in GC-MS provides fragmentation patterns that aid in the identification of separated compounds by matching them against spectral libraries. researchgate.net

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. shimadzu.dejshanbon.com SFC offers advantages such as faster analysis times, higher separation efficiency, and reduced organic solvent consumption compared to traditional HPLC. jshanbon.comamericanpharmaceuticalreview.com SFC can be particularly useful for the separation of a wide range of compounds, including those that are not well-suited for GC or conventional HPLC. shimadzu.deamericanpharmaceuticalreview.com

SFC can operate in both analytical and preparative modes. jshanbon.com For the analysis of polar compounds, organic modifiers, such as methanol (B129727) or acetonitrile, are often added to the supercritical carbon dioxide mobile phase to enhance elution strength. shimadzu.denih.gov SFC can be coupled with various detectors, including MS, to provide sensitive and selective analysis. shimadzu.de The precise control over mobile phase strength, pressure, and temperature in SFC allows for fine-tuning of separation selectivity. jshanbon.com

Electrophoretic Techniques (e.g., Capillary Electrophoresis)

Electrophoretic techniques, such as Capillary Electrophoresis (CE), separate analytes based on their differential migration in an electric field. chromatographyonline.commdpi.com CE offers advantages including high separation efficiency, low sample and reagent consumption, and rapid analysis times. mdpi.commdpi.com CE is suitable for the analysis of charged molecules, including organic acids. chromatographyonline.commdpi.com

Different CE modes, such as capillary zone electrophoresis (CZE) and micellar electrokinetic capillary chromatography (MEKC), can be employed depending on the properties of the analytes. mdpi.com CE can be coupled with various detection methods, including UV and MS. mdpi.comcreative-proteomics.com Capillary Electrophoresis-Mass Spectrometry (CE-MS) combines the separation power of CE with the identification capabilities of MS, offering high sensitivity and accuracy for the analysis of various compounds, including organic acids and amino acids. saspublishers.comcreative-proteomics.com

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques involve the online coupling of two or more analytical techniques, typically a separation technique with a detection technique, to enhance analytical capabilities. saspublishers.comnih.govchemijournal.comchromatographytoday.comajrconline.org These techniques are particularly powerful for the analysis of complex mixtures, such as natural product extracts, by providing both separation and detailed characterization in a single analysis. nih.govchromatographytoday.comajrconline.org

Common hyphenated techniques include LC-MS, GC-MS, and CE-MS. saspublishers.comnih.govchromatographytoday.com The coupling of chromatographic or electrophoretic separation with spectroscopic detection, such as MS, allows for improved resolution, sensitivity, and specificity in the analysis of complex samples. nih.govchemijournal.comajrconline.org Hyphenated techniques are widely applied in various fields, including the analysis of natural products, pharmaceuticals, and biological samples. saspublishers.comnih.govajrconline.org They enable the identification and quantification of unknown compounds and the profiling of complex matrices. nih.govchromatographytoday.com

Bioassay-Guided Fractionation in Natural Product Discovery

Bioassay-guided fractionation is a strategy used in natural product research to isolate and identify bioactive compounds from complex mixtures. researchgate.netmdpi.comnih.govnih.gov This process involves the step-by-step separation of an extract or fraction using chromatographic techniques, followed by testing the biological activity of each resulting fraction or isolate using a relevant bioassay. researchgate.netnih.govnih.gov The fractions exhibiting the desired biological activity are then subjected to further separation and bioassay until pure, active compounds are isolated. researchgate.netnih.gov

This approach is crucial for the discovery of lead compounds from natural sources, including plants from the Garcinia genus, which are known to contain various bioactive phytochemicals. mdpi.comresearchgate.net Chromatographic techniques like column chromatography, thin-layer chromatography, and HPLC are integral to the fractionation process. nih.govnih.gov Bioassay-guided fractionation, often coupled with techniques like HPLC-MS for dereplication and structural elucidation, has been successfully applied in the identification of bioactive compounds from natural sources. mdpi.com

Theoretical and Computational Studies of Guttic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental computational methods used to study the electronic structure of molecules. These calculations, based on the principles of quantum mechanics, can provide detailed information about atomic charges, bond orders, molecular orbitals, electrostatic potential, and other electronic properties of Guttic acid. Such analyses are crucial for understanding the distribution of electrons within the molecule, which in turn influences its reactivity, spectroscopic properties, and interactions with its environment or biological targets. While specific detailed findings from quantum chemical calculations solely focused on the intrinsic electronic structure of this compound were not prominently featured in the search results, these methods are typically applied to determine optimized molecular geometries and understand the electronic basis of a molecule's behavior.

Molecular Dynamics (MD) Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. By applying classical mechanics, MD simulations can provide insights into the dynamic behavior of this compound in various environments, such as in solution or interacting with biological macromolecules. These simulations are particularly useful for studying the stability of molecular complexes and the nature of interactions over time. Research has utilized molecular dynamics simulations to evaluate the stability of complex structures formed between potential therapeutic agents, which can include compounds like Gambogic acid (this compound), and their targeted receptors under simulated physiological conditions. researchgate.net This approach helps in understanding how this compound might behave dynamically when bound to a target protein, for instance.

Docking Studies for Ligand-Target Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, in this case, this compound) to another (the receptor) when bound to form a stable complex. Docking studies aim to predict the binding affinity and the mode of interaction between the ligand and the target, such as a protein. This is particularly relevant for understanding the potential biological activities of this compound, as its effects often stem from interactions with specific biological targets. Molecular docking analyses involving Gambogic acid have been conducted to investigate its interactions with various proteins, predicting binding energies and identifying key interaction sites, such as hydrogen bonding and hydrophobic interactions. researchgate.net These studies can help prioritize potential targets for experimental validation and provide a molecular basis for observed biological effects.

Conformational Analysis and Energy Minimization

Conformational analysis involves studying the various spatial arrangements (conformations) that a molecule can adopt due to rotation around single bonds. For a complex molecule like this compound with multiple rotatable bonds and a caged structure, exploring the potential energy surface is important to identify stable conformers. Energy minimization is a computational technique used to find the lowest energy conformation of a molecule or a molecular system. By optimizing the geometry, these methods can determine the most stable three-dimensional structure(s) of this compound. While specific detailed computational data on the comprehensive conformational landscape and energy minimized structures of this compound were not detailed in the provided search snippets, these computational approaches are standard for characterizing the intrinsic structural properties of small molecules.

Computational Approaches for Predicting Reactivity and Stability

Computational methods can also be employed to predict the chemical reactivity and stability of a compound. This can involve calculating reaction pathways, transition states, and activation energies for potential chemical transformations. Understanding the stability of this compound under different conditions (e.g., pH, temperature) is also crucial, particularly in the context of its isolation, formulation, and biological half-life. While the search results did not provide specific computational predictions regarding the intrinsic reactivity or decomposition pathways of this compound, theoretical calculations such as Density Functional Theory (DFT) can be used to explore potential reaction mechanisms and assess the relative stability of different molecular forms or intermediates.

Ecological and Biotechnological Context of Guttic Acid

Role in Plant Defense Mechanisms and Chemical Ecology of Garcinia hanburyi

Guttic acid, a prominent caged xanthone (B1684191), is a major bioactive constituent of gamboge, the brownish-orange gum resin exuded by the Garcinia hanburyi tree. tandfonline.comnih.gov This resin is not merely a passive plant product; it is a critical component of the tree's sophisticated defense system. The formation of the resin often occurs as a direct response to physical injury to the bark, whether caused by wind, fire, lightning, or herbivore attack. britannica.com This induced production suggests that this compound and its related compounds play a pivotal role in sealing wounds and protecting the plant from opportunistic pathogens and further damage.